molecular formula C16H18F3N3O B535859 N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide

N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide

Cat. No. B535859
M. Wt: 325.33 g/mol
InChI Key: SHVYLVSIRVMQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mmpl3 inhibitor is a Mmpl3 inhibitor which indirectly blocks translocation of Trehalose Monomycolates across the IM.

Scientific Research Applications

  • Electrophilic Fluorinating Agent : Perfluoro-[N-(4-pyridyl)acetamide] derivatives, closely related to the target compound, have been identified as site-selective electrophilic fluorinating agents. These compounds demonstrate the ability to fluorinate a variety of substrates under mild conditions, highlighting their potential utility in chemical synthesis (Banks, Besheesh, & Tsiliopoulos, 1996).

  • Precursor in Heterocyclic Synthesis : N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide, another compound similar to the target, has been used as a precursor for synthesizing various pyridazine and pyrimidine derivatives. These derivatives have potential applications in pharmaceuticals and organic chemistry (Aly & Nassar, 2004).

  • Analytical Chemistry : Acetamide derivatives like AMACE1 have been synthesized and applied in trace organic analysis. They are coupled to various analytes for detection using techniques like gas chromatography/electron capture mass spectrometry, indicating their importance in analytical methods (Lu & Giese, 2000).

  • Antimicrobial Agents : Compounds incorporating a sulfamoyl moiety similar to the target chemical have been synthesized and evaluated as antimicrobial agents. This research signifies the potential of such compounds in addressing microbial resistance and infections (Darwish et al., 2014).

  • Opioid Agonists : Certain N-methyl-N-substituted acetamides have been synthesized and evaluated as opioid kappa agonists. These studies contribute to the understanding of opioid receptor binding and may inform the development of novel analgesics (Costello et al., 1991).

  • Synthesis of Carbocyclic and Heterocyclic Compounds : The synthesis of carbocyclic β-amino acids using compounds similar to the target chemical has been explored. These amino acids are found in natural products and antibiotics, highlighting their importance in drug development and bioorganic chemistry (Kiss & Fülöp, 2014).

  • Plant Protection : Mefluidide, a compound related to the target, has been found to protect plants from chilling injury, indicating its potential use in agriculture and plant biology studies (Tseng & Li, 1984).

properties

Product Name

N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide

Molecular Formula

C16H18F3N3O

Molecular Weight

325.33 g/mol

IUPAC Name

N-(1-Cyanocyclohexyl)-2-((4-(trifluoromethyl)phenyl)amino)acetamide

InChI

InChI=1S/C16H18F3N3O/c17-16(18,19)12-4-6-13(7-5-12)21-10-14(23)22-15(11-20)8-2-1-3-9-15/h4-7,21H,1-3,8-10H2,(H,22,23)

InChI Key

SHVYLVSIRVMQLZ-UHFFFAOYSA-N

SMILES

O=C(NC1(C#N)CCCCC1)CNC2=CC=C(C(F)(F)F)C=C2

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2=CC=C(C=C2)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Mmpl3 inhibitor;  Mmpl 3 inhibitor;  Mmpl-3 inhibitor

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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